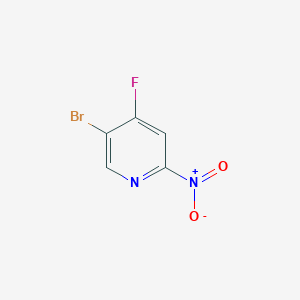

5-Bromo-4-fluoro-2-nitropyridine

Description

Properties

Molecular Formula |

C5H2BrFN2O2 |

|---|---|

Molecular Weight |

220.98 g/mol |

IUPAC Name |

5-bromo-4-fluoro-2-nitropyridine |

InChI |

InChI=1S/C5H2BrFN2O2/c6-3-2-8-5(9(10)11)1-4(3)7/h1-2H |

InChI Key |

CZILUNMFAFDWCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1[N+](=O)[O-])Br)F |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis from Pyridine Derivatives

The synthesis generally proceeds through the following key transformations:

- Starting materials: Pyridine derivatives such as 2-amino-5-bromopyridine or 5-fluoro-4-nitropyridine.

- Nitration: Introduction of the nitro group at the 2-position or 4-position using nitrating agents like nitric acid or peracetic acid in the presence of sulfuric acid under controlled temperature.

- Bromination: Selective bromination at the 5-position using bromine or brominating agents such as N-bromosuccinimide.

- Fluorination: Incorporation of fluorine at the 4-position, often achieved by starting from fluorinated pyridine derivatives or by nucleophilic aromatic substitution.

Representative Preparation Method

A representative industrially relevant method involves:

Oxidation of 2-amino-5-bromopyridine to 2-nitro-5-bromopyridine:

Bromination of 5-fluoro-4-nitropyridine:

- Bromination is conducted using bromine or brominating agents under controlled conditions to yield 2-bromo-5-fluoro-4-nitropyridine.

Industrial Scale Considerations

- Use of continuous flow reactors and automated systems to optimize yield and purity.

- Temperature and pH control are critical to minimize side reactions and by-products.

- Crystallization and purification steps are optimized to achieve high purity (>99%).

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|

| Oxidation of 2-amino-5-bromopyridine | 30% H2O2, S/ZW catalyst, acetone/water (7:1) | 10–40 | 6 h | 92.8 | 99.82% | Controlled addition of H2O2, gradual heating |

| Nitration of 2-bromo-5-fluoroaniline | Fe powder, NH4Cl, acetic anhydride, H2SO4, HNO3 | 20–30 | 1 h (nitration) + 3 h (hydrolysis) | >98 | >98% | Multi-step: reduction, acetylation, nitration |

| Bromination of 5-fluoro-4-nitropyridine | Bromine or NBS in organic solvent (e.g., DCM) | Controlled, ambient | Variable | High | Not specified | Requires careful control to avoid dibromides |

Research Findings and Analytical Data

- Purity and Yield: The oxidation of 2-amino-5-bromopyridine to 2-nitro-5-bromopyridine achieves high yield and purity, suitable for scale-up.

- Side Products: Minor dibromide by-products (<0.2%) are formed but can be minimized by temperature control and reagent addition rate.

- Catalysts: Use of iron powder and ammonium chloride in nitration steps enhances selectivity and reduces toxic intermediates.

- Reaction Monitoring: HPLC is the preferred analytical method for monitoring substrate conversion and product purity during synthesis.

- Scalability: The described methods have been successfully scaled to multi-kilogram batches with consistent results.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation of 2-amino-5-bromopyridine | 2-amino-5-bromopyridine | H2O2, S/ZW catalyst, acetone/water | High yield and purity, scalable | Requires careful temperature control |

| Multi-step nitration and hydrolysis | 2-bromo-5-fluoroaniline | Fe powder, NH4Cl, acetic anhydride, H2SO4, HNO3 | High purity, low toxicity intermediates | Multi-step, longer reaction time |

| Bromination of fluoronitropyridine | 5-fluoro-4-nitropyridine | Bromine or NBS, organic solvent | Direct introduction of bromine | Risk of dibromide formation |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-nitropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group. The reaction is carried out under mild conditions to prevent over-reduction.

Major Products Formed

Substitution: Products include derivatives with various functional groups replacing the bromine or fluorine atoms.

Reduction: The major product is 5-bromo-4-fluoro-2-aminopyridine.

Oxidation: Products may include pyridine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Common Reactions

The compound undergoes various chemical reactions, including:

- Nucleophilic Substitution : The bromine and fluorine atoms can be replaced with other functional groups using strong nucleophiles in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon.

- Oxidation : Oxidizing agents such as potassium permanganate or chromium trioxide can modify the compound to introduce additional functional groups.

Chemistry

5-Bromo-4-fluoro-2-nitropyridine serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for versatile transformations in organic chemistry.

Biology

The compound is being investigated for its potential biological activity, particularly as a precursor for synthesizing biologically active compounds. Its interactions with various molecular targets are of significant interest, especially regarding enzyme modulation and receptor binding.

Medicine

In drug discovery, this compound is explored for designing new pharmaceuticals. Its structural features may contribute to the development of drugs targeting specific pathways, particularly in cancer therapy and antimicrobial applications.

Industry

The compound finds utility in producing agrochemicals, dyes, and other industrial chemicals due to its reactivity and ability to form derivatives with desired properties.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in drug development.

- Anticancer Activity : Its structural features may lend efficacy against certain cancer cell lines; however, specific studies are still required to confirm these effects.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of derivatives of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control compounds.

- Anticancer Research : In vitro studies showed that modifications to the structure of this compound enhanced its binding affinity towards cancer cell lines, demonstrating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-nitropyridine involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups, such as the nitro and fluorine groups, can influence the compound’s reactivity and interaction with biological molecules. These interactions can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Key Observations :

- The nitro group at C2 stabilizes the ring but deactivates it toward electrophilic substitution, directing further reactions to meta/para positions .

Physical Properties Comparison

Melting points, molecular weights, and solubility trends for select analogs are summarized below:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C/mmHg) | Solubility Trends |

|---|---|---|---|---|

| 2-Bromo-5-nitropyridine | 203.00 | 139–141 | 145–147/10 | Low polarity solvents (e.g., DCM) |

| 5-Bromo-2-nitropyridine | 203.00 | 148–150 | N/A | Moderately polar aprotic solvents |

| 2-Amino-5-bromo-3-nitropyridine | 218.02 | 208–210 | N/A | Limited solubility in water |

| This compound | 237.98 | ~120–130 (est.) | N/A | Likely soluble in DMSO/DMF |

Notes:

- The fluorine atom reduces molecular symmetry compared to non-fluorinated analogs, likely lowering the melting point .

Reactivity Patterns

- Nitro Group : Facilitates nucleophilic aromatic substitution (NAS) at C4 or C6 due to electron withdrawal .

- Bromine : Participates in cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) for pharmaceutical intermediates .

- Fluorine : Enhances metabolic stability in drug candidates and influences hydrogen-bonding interactions .

Biological Activity

5-Bromo-4-fluoro-2-nitropyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by research findings.

The molecular formula of this compound is CHBrFNO, with a molecular weight of approximately 202.99 g/mol. The compound features three distinct substituents: a bromine atom at position 5, a fluorine atom at position 4, and a nitro group at position 2 on the pyridine ring. This unique arrangement contributes to its distinctive electronic properties and reactivity patterns, making it an important intermediate in organic synthesis .

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the halogen atoms (bromine and fluorine) participate in non-covalent interactions, influencing binding affinities and specificities towards targets .

Potential Targets

- Enzymes : The compound may modulate enzyme activity through competitive inhibition or allosteric effects.

- Receptors : It shows promise in binding to specific receptors, which could lead to therapeutic applications.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have suggested that this compound has potential antimicrobial effects, making it a candidate for further exploration in drug development .

- Anticancer Activity : Its structural features may lend it efficacy against certain cancer cell lines, though specific studies are still required to confirm these effects .

Toxicological Insights

A notable case study highlighted the toxicological profile of related compounds in the same family. For instance, exposure to 5-bromo-2-nitropyridine resulted in severe symptoms such as methemoglobinemia and acute renal failure in a patient after occupational exposure. This case underscores the potential risks associated with handling these compounds and emphasizes the need for safety protocols in industrial settings .

Research Findings

A study focusing on the synthesis and evaluation of derivatives of this compound found that modifications to its structure could enhance its biological activity. These derivatives were tested for their binding affinity toward various targets, revealing promising results that warrant further investigation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Key Differences | Unique Properties |

|---|---|---|

| 2-Bromo-5-fluoropyridine | Lacks nitro group; less reactive | More straightforward substitution reactions |

| 2-Bromo-4-nitropyridine | Lacks fluorine atom; affects electronic properties | Different reactivity due to absence of fluorine |

| 5-Fluoro-2-nitropyridine | Lacks bromine atom; influences coupling reactions | Different reactivity patterns compared to halogenated analogues |

The combination of bromine, fluorine, and nitro groups provides distinct electronic and steric properties that enhance its versatility as an intermediate in organic synthesis and its potential for developing new pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.